4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Overview
Description
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a useful research compound. Its molecular formula is C16H12FN3O3 and its molecular weight is 313.28 g/mol. The purity is usually 95%.
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Biological Activity
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a compound derived from imidazo[1,2-a]pyridines, which are known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C17H14FN3O3
- Molecular Weight : 327.31 g/mol
- CAS Number : 1426654-02-5
- Purity : Typically around 95% in research applications.
Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit various mechanisms of action:
- Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression. For instance, compounds have shown IC50 values in the low micromolar range against several CDKs and Aurora kinases .
- Anti-inflammatory Activity : Some derivatives have been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha by blocking p38 MAPK signaling pathways. This activity suggests potential applications in treating inflammatory diseases .
- Targeting Phospholipase A2 (PLA2) : In silico studies have predicted that certain imidazo[1,2-a]pyridine derivatives target PLA2, with experimental data confirming significant inhibitory effects against snake venom PLA2 with IC50 values around 14.3 μM .
Anticancer Activity
The compound has been evaluated for its anticancer properties across various human tumor cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 0.54 | Induction of apoptosis via Bcl-2/Bax modulation |
HeLa (cervical cancer) | 0.38 | Cell cycle arrest at G2/M phase |
MCF-7 (breast cancer) | 0.45 | Inhibition of CDK activity |
A549 (lung cancer) | 0.33 | Anti-inflammatory effects |
These results indicate that the compound exhibits potent antiproliferative effects and may induce apoptosis in cancer cells through various pathways.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound significantly reduces LPS-induced TNF-alpha release in macrophage models, showcasing its potential as an anti-inflammatory agent .
Case Studies
- Study on Tumor Cell Lines : A recent study evaluated several derivatives of imidazo[1,2-a]pyridine for their anticancer activities. The compound under review showed promising results against multiple tumor types, with a focus on its ability to induce apoptosis and inhibit cell proliferation .
- Inflammation Model : In an animal model of inflammation, the compound was administered to evaluate its effects on microglial activation and astrocyte proliferation. Results indicated a significant reduction in inflammatory markers compared to control groups .
Properties
IUPAC Name |
4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-9-4-5-20-13(8-18-14(20)6-9)15(21)19-12-7-10(16(22)23)2-3-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOINOBFDIYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.